molecular formula C22H22N2O5 B11466355 Ethyl 1-methyl-2-oxo-4-phenyl-6-{[(phenylcarbonyl)oxy]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 1-methyl-2-oxo-4-phenyl-6-{[(phenylcarbonyl)oxy]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11466355
M. Wt: 394.4 g/mol
InChI Key: MBMSWRADFOSQII-UHFFFAOYSA-N
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Description

ETHYL 6-[(BENZOYLOXY)METHYL]-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a benzoyloxy group, a phenyl group, and a tetrahydropyrimidine ring

Preparation Methods

The synthesis of ETHYL 6-[(BENZOYLOXY)METHYL]-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .

In an industrial setting, the synthesis might involve more scalable and optimized conditions, such as the use of specific catalysts and controlled reaction environments to ensure high yield and purity of the final product.

Chemical Reactions Analysis

ETHYL 6-[(BENZOYLOXY)METHYL]-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzoyloxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 6-[(BENZOYLOXY)METHYL]-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 6-[(BENZOYLOXY)METHYL]-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar compounds include other tetrahydropyrimidine derivatives, such as:

ETHYL 6-[(BENZOYLOXY)METHYL]-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

ethyl 4-(benzoyloxymethyl)-3-methyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C22H22N2O5/c1-3-28-21(26)18-17(14-29-20(25)16-12-8-5-9-13-16)24(2)22(27)23-19(18)15-10-6-4-7-11-15/h4-13,19H,3,14H2,1-2H3,(H,23,27)

InChI Key

MBMSWRADFOSQII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2)C)COC(=O)C3=CC=CC=C3

Origin of Product

United States

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